3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid
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Overview
Description
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring, which is further linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of azetidine with the Fmoc group, followed by its coupling with a benzoic acid derivative. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure the stability of the Fmoc group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form different azetidine derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like piperidine or morpholine in solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce various azetidine derivatives.
Scientific Research Applications
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis due to the Fmoc protecting group.
Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. The compound can be deprotected under basic conditions, allowing the amine to participate in subsequent reactions. The azetidine ring and benzoic acid moiety can interact with various molecular targets, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
- 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid
Uniqueness
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of the Fmoc-protected azetidine ring with the benzoic acid group makes it a versatile compound in synthetic chemistry and material science.
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-24(28)16-6-5-7-17(12-16)31-18-13-26(14-18)25(29)30-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMQYYMQGQOIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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